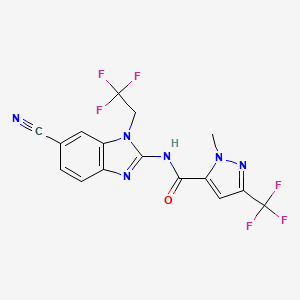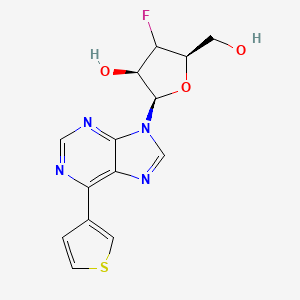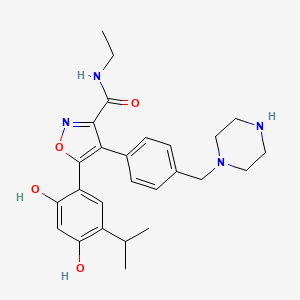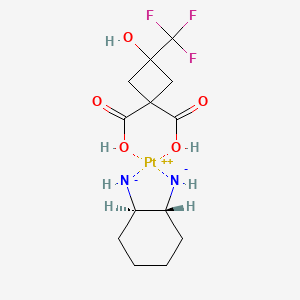
Antitrypanosomal agent 11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitrypanosomal agent 11 is a compound designed to combat trypanosomiasis, a disease caused by protozoan parasites of the genus TrypanosomaThe compound has shown promising results in inhibiting the growth of Trypanosoma brucei, the causative agent of the disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 11 involves multiple steps, starting with the condensation of suitable precursors to form the core structure. This is followed by various functionalization reactions to introduce specific groups that enhance its antitrypanosomal activity. Common reagents used in these reactions include ammonium thiocyanates, benzylidene acetones, and suitable amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Antitrypanosomal agent 11 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing groups to enhance its biological activity.
Reduction: Removal of oxygen-containing groups to modify its chemical properties.
Substitution: Replacement of specific atoms or groups to improve its efficacy
Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified biological activity .
Aplicaciones Científicas De Investigación
Antitrypanosomal agent 11 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat trypanosomiasis and other parasitic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of antitrypanosomal agent 11 involves the inhibition of key enzymes and pathways essential for the survival of Trypanosoma brucei. It targets enzymes such as trypanothione reductase and pteridine reductase 1, disrupting the parasite’s redox balance and leading to its death .
Comparación Con Compuestos Similares
Melarsoprol: An arsenic-based compound used to treat late-stage trypanosomiasis.
Nifurtimox: A nitrofuran derivative used in combination therapy for trypanosomiasis.
Pentamidine: A diamidine compound used for early-stage trypanosomiasis.
Uniqueness: Antitrypanosomal agent 11 is unique due to its high selectivity and low toxicity compared to other antitrypanosomal agents. It has shown promising results in preclinical studies, with a good safety profile and efficacy in animal models .
Propiedades
Fórmula molecular |
C16H10F6N6O |
|---|---|
Peso molecular |
416.28 g/mol |
Nombre IUPAC |
N-[6-cyano-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H10F6N6O/c1-27-11(5-12(26-27)16(20,21)22)13(29)25-14-24-9-3-2-8(6-23)4-10(9)28(14)7-15(17,18)19/h2-5H,7H2,1H3,(H,24,25,29) |
Clave InChI |
XSWSJFPJUAUNER-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=NC3=C(N2CC(F)(F)F)C=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)



![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)





![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)

